molecular formula C10H16 B1170531 Z-Tyr-OhHydrate CAS No. 1164-16-4

Z-Tyr-OhHydrate

Cat. No.: B1170531
CAS No.: 1164-16-4
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Description

Z-Tyr-OhHydrate, also known as N-benzyloxycarbonyl-L-tyrosine, is an organic compound with the molecular formula C17H17NO5. It is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in peptide synthesis as a protected form of tyrosine to prevent unwanted side reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Tyr-OhHydrate can be synthesized by reacting tyrosine with N-benzyloxycarbonyl chloride. The process involves dissolving tyrosine in a sodium alkaline solution and then adding N-benzyloxycarbonyl chloride. The reaction is promoted by magnetic stirring. After the reaction is complete, the mixture is neutralized with aqueous ammonia or hydrochloric acid to obtain N-benzyloxycarbonyl-L-tyrosine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-OhHydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-Tyr-OhHydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Tyr-OhHydrate involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

    N-Carbobenzoxy-L-phenylalanine: Similar structure with a phenylalanine backbone instead of tyrosine.

    N-Carbobenzoxy-L-serine: Similar structure with a serine backbone instead of tyrosine.

Uniqueness: Z-Tyr-OhHydrate is unique due to the presence of the hydroxyl group on the phenyl ring, which allows for additional chemical modifications and reactions. This makes it a versatile compound in peptide synthesis and other chemical applications .

Properties

CAS No.

1164-16-4

Molecular Formula

C10H16

Molecular Weight

0

Origin of Product

United States

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